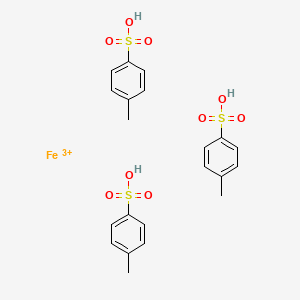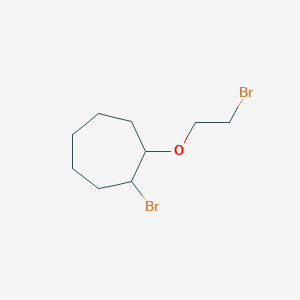
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties. It is part of the acridine family, which is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a chloro and methoxy group attached to an acridine moiety, which contributes to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under reflux conditions, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
作用機序
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in its potential therapeutic applications, where it can interfere with the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Shares a similar acridine core structure but differs in the functional groups attached.
6,9-Dichloro-2-methoxyacridine: Another related compound with two chloro groups instead of one.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a DNA intercalator sets it apart from other similar compounds, making it valuable in various research and industrial applications.
特性
分子式 |
C20H15ClN2O2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C20H15ClN2O2/c1-25-13-7-9-16-15(11-13)20(23-17-4-2-3-5-19(17)24)14-8-6-12(21)10-18(14)22-16/h2-11,24H,1H3,(H,22,23) |
InChIキー |
CFIOEUADRYXMIO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
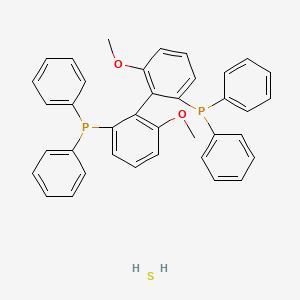
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
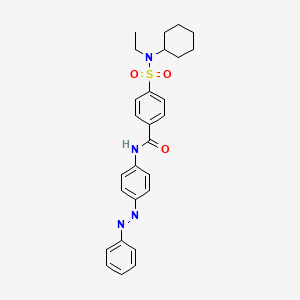

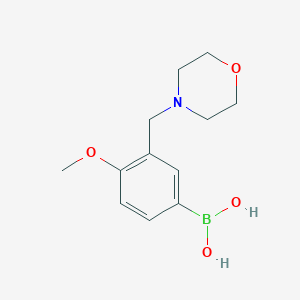
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
